

An In-depth Technical Guide to the Physical Properties of Dimethylsulfamoyl Fluoride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dimethylsulfamoyl fluoride*

Cat. No.: *B1616867*

[Get Quote](#)

Introduction

Dimethylsulfamoyl fluoride (DMSF), with the CAS number 1493-14-7, is a sulfamoyl fluoride that has garnered significant interest within the scientific community, particularly in the realms of chemical synthesis and drug development.^[1] Its unique chemical reactivity makes it a valuable reagent and building block in the synthesis of complex molecules.^[1] A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic protocols, and for the accurate design and scale-up of chemical processes. This guide provides a comprehensive overview of two key physical properties of **Dimethylsulfamoyl fluoride**: its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties of Dimethylsulfamoyl Fluoride

The boiling point and density are fundamental physical constants that provide insight into the intermolecular forces and the physical state of a substance under various conditions. For **Dimethylsulfamoyl fluoride**, these properties are crucial for purification procedures such as distillation and for calculating reaction concentrations.

Data Summary

The experimentally determined and reported physical properties of **Dimethylsulfamoyl fluoride** are summarized in the table below. These values represent the current consensus in

the scientific literature.

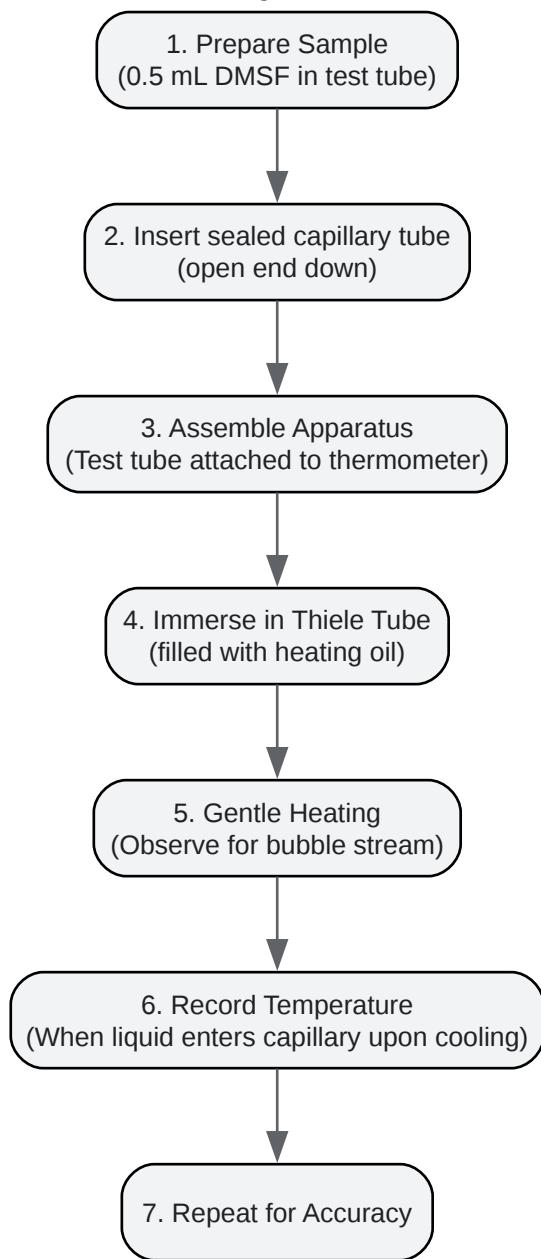
Physical Property	Value	Units	Conditions	Source(s)
Boiling Point	151.5	°C	at 760 mmHg	[2] [3] [4]
150	°C	Not specified		[5] [6]
Density	1.334	g/cm ³	Not specified	[2] [3] [4]
1.334 ± 0.06	g/cm ³	Predicted		[7]

Experimental Determination of Physical Properties

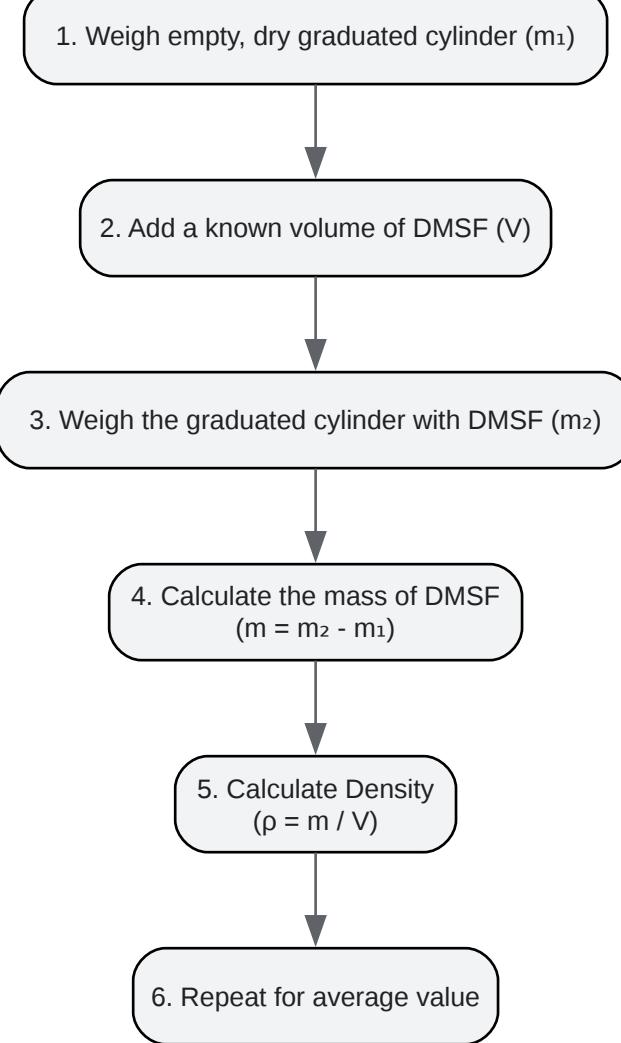
Accurate determination of the boiling point and density of **Dimethylsulfamoyl fluoride** requires meticulous experimental technique. The following protocols are designed to yield reliable data while ensuring laboratory safety, a critical consideration given the hazardous nature of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure substances, the boiling point is a characteristic constant at a given pressure. The Thiele tube method is a convenient and widely used technique for micro-scale boiling point determination.[\[8\]](#)


This method is advantageous as it requires a small sample volume and provides accurate results.[\[8\]](#) The underlying principle is the observation of the temperature at which a rapid and continuous stream of bubbles emerges from a capillary tube immersed in the heated liquid, and more accurately, the temperature at which the liquid is drawn back into the capillary upon cooling.[\[8\]](#)[\[9\]](#)

Step-by-Step Protocol:


- Sample Preparation: Fill a small, clean, and dry test tube with approximately 0.5 mL of **Dimethylsulfamoyl fluoride**.

- Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube with the open end downwards.
- Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
- Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side arm.
- Immersion: Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube, ensuring the sample is below the oil level.
- Heating: Gently heat the side arm of the Thiele tube with a micro-burner.^[8] The shape of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.
- Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.
- Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.^[8] Record this temperature.
- Repeatability: For accuracy, allow the apparatus to cool further, then reheat to obtain a second determination. The results should be within a narrow range.

Workflow for Boiling Point Determination

Workflow for Density Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]
- 2. Dimethylsulfamoyl fluoride | lookchem [lookchem.com]
- 3. Dimethylsulfamoyl fluoride | CAS#:354-44-9 | Chemsoc [chemsrc.com]
- 4. Page loading... [guidechem.com]
- 5. electrochem.bocsci.com [electrochem.bocsci.com]
- 6. Dimethylsulfamoyl Fluoride | 354-44-9 | TCI AMERICA [tcichemicals.com]
- 7. Dimethylsulfamoyl fluoride | 354-44-9 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Dimethylsulfamoyl Fluoride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1616867#physical-properties-of-dimethylsulfamoyl-fluoride-boiling-point-density\]](https://www.benchchem.com/product/b1616867#physical-properties-of-dimethylsulfamoyl-fluoride-boiling-point-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com